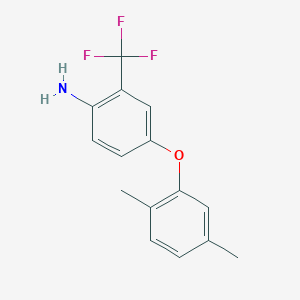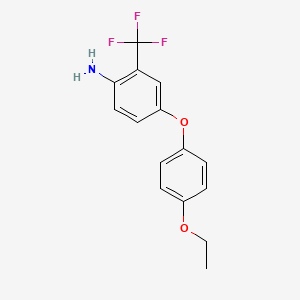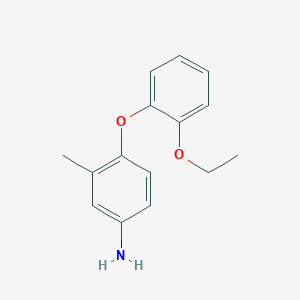![molecular formula C16H17NO3 B1329204 Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate CAS No. 946785-37-1](/img/structure/B1329204.png)
Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate is an organic compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . This compound is used primarily in research settings, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate typically involves the reaction of 4-amino-2-methylphenol with 4-bromophenylacetic acid methyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as the use of automated synthesis equipment and high-throughput screening, can be applied to its production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with phenolic and amino groups in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylphenol: Shares a similar phenolic structure but lacks the ester and additional aromatic ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in having an amino group attached to an aromatic ring but differs in the presence of methoxy and dimethylamino groups
Uniqueness
Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile in various research and industrial applications .
Propriétés
IUPAC Name |
methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-9-13(17)5-8-15(11)20-14-6-3-12(4-7-14)10-16(18)19-2/h3-9H,10,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECVEUMXEJSOIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1329148.png)







